molecular formula C4H6N2 B024206 1-Methylimidazole CAS No. 616-47-7

1-Methylimidazole

Cat. No. B024206
CAS RN: 616-47-7
M. Wt: 82.1 g/mol
InChI Key: MCTWTZJPVLRJOU-UHFFFAOYSA-N
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Patent
US07825259B2

Procedure details

Methyl methanesulfonate (5.50 g; 50 mmol) was mixed with 1-methyl imidazolium (4.10 g; 50 mmol) and the reaction mixture was allowed to stand at room temperature (25° C.) for 60 hours. After this period of time, the yellow reaction mixture became solidified. The crystalline mass was crushed, washed two times with ethyl acetate and dried under vacuum, which produced colorless crystals of 1,3-dimethyl imidazolium methanesulfonate (8.16 g, 85% yield), melting point 93.1° C. RMN—1H (CDCl3) δ: 9.81 (1H, s, C—H imidazolium); 7.43 (2H, s, C—H imidazolium); 4.02 (6H, s, NCH3); 2.79 (3H, s, CH3SO3). RMN—13C (CDCl3) δ: 138.5 and 123.3 (C—H imidazolium); 39.4 (CH3SO3); 36.3 (NCH3).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([O:5]C)(=[O:4])=[O:3].[CH3:7][N+:8]1[CH:12]=[CH:11][NH:10][CH:9]=1>>[CH3:1][S:2]([O-:5])(=[O:4])=[O:3].[CH3:7][N+:8]1[CH:12]=[CH:11][N:10]([CH3:1])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
CS(=O)(=O)OC
Name
Quantity
4.1 g
Type
reactant
Smiles
C[N+]1=CNC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to stand at room temperature
CUSTOM
Type
CUSTOM
Details
(25° C.)
CUSTOM
Type
CUSTOM
Details
for 60 hours
Duration
60 h
WAIT
Type
WAIT
Details
After this period of time
CUSTOM
Type
CUSTOM
Details
The crystalline mass was crushed
WASH
Type
WASH
Details
washed two times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under vacuum, which

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)[O-].C[N+]1=CN(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.16 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 169.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.